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Fmoc-L-3-Aminobutyric acid

Cat. No.: B1580455
M. Wt: 325.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Landscape of Non-Proteinogenic Amino Acids

In biochemistry, the vast world of amino acids extends far beyond the 22 proteinogenic variants that are encoded by the genome to build proteins. wikipedia.org Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in an organism's genetic code for protein assembly. wikipedia.org This diverse class includes hundreds of naturally occurring compounds and thousands more that can be synthesized in the laboratory. wikipedia.org NPAAs are crucial as intermediates in metabolic pathways, as neurotransmitters, and as components of bacterial cell walls. wikipedia.org

Fmoc-L-3-Aminobutyric acid belongs to a specific subclass of NPAAs known as beta-amino acids (β-amino acids). Unlike the alpha-amino acids that constitute natural proteins, where the amino group is attached to the alpha-carbon (the first carbon after the carboxyl group), β-amino acids have their amino group attached to the beta-carbon (the second carbon). This structural difference is fundamental, as it leads to the formation of "β-peptides." These are polymers with a different backbone structure from natural peptides, which can result in unique and highly stable three-dimensional shapes, such as helices and sheets. ethz.ch The incorporation of β-amino acids, such as 3-aminobutyric acid, is a key strategy for creating peptide analogs with enhanced stability against degradation by proteases, a significant advantage in the development of therapeutic agents. researchgate.net

Significance as a Versatile Building Block in Complex Molecular Architectures

The true utility of L-3-Aminobutyric acid in complex synthesis is realized when it is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, yielding this compound. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions. chemimpex.com This characteristic is the cornerstone of Fmoc Solid-Phase Peptide Synthesis (SPPS), which has become the dominant method for synthesizing peptides in both academic and industrial laboratories. nih.govsemanticscholar.org

In Fmoc SPPS, this compound functions as a precisely engineered "building block." iris-biotech.de The Fmoc group masks the reactive amino group, allowing the carboxyl group to be selectively coupled to the free amine of a growing peptide chain anchored to a solid support. nih.gov After the coupling reaction, the Fmoc group is removed, revealing a new amine ready for the next coupling cycle. This iterative process allows for the controlled, stepwise assembly of custom peptide sequences. semanticscholar.org The commercial availability of high-purity Fmoc-protected amino acids has made the synthesis of a wide array of modified peptides and peptidomimetics highly accessible. nih.govsemanticscholar.org The incorporation of this compound enables the construction of β-peptides and mixed α/β-peptides, which are complex molecular architectures designed to have specific, predictable, and stable secondary structures. ethz.ch

Below is a table detailing the chemical properties of Fmoc-DL-3-Aminobutyric acid, the racemic mixture containing the L-enantiomer.

PropertyValue
Synonyms 3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID, N-BETA-FMOC-D,L-BETA-AMINOBUTYRIC ACID
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Boiling Point 555.3°C at 760 mmHg
Flash Point 289.6°C
Density 1.255 g/cm³
Data sourced from Alfa Chemistry. alfa-chemistry.com

Evolution of Research Applications in Synthetic Organic Chemistry

The application of 3-aminobutyric acid and its derivatives in synthetic chemistry has evolved considerably over time. Early research focused on developing fundamental methods for creating peptides containing this β-amino acid. For instance, studies explored both conventional coupling methods and the use of chiral dihydro-oxazin-6-ones as a superior route that avoided certain side-reactions. rsc.org

With the refinement of synthetic techniques, particularly the widespread adoption of Fmoc-based SPPS, the focus of research has shifted towards more sophisticated applications. researchgate.net Today, this compound is a key component in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net

Modern research highlights the use of this building block in creating conformationally constrained molecules. Advanced synthetic strategies, such as ring-closing metathesis, are employed to produce cyclic peptides and peptidomimetics containing β-amino acid residues. uu.nl These cyclic structures have well-defined conformations that can lead to high-affinity binding with biological targets. The unique structural attributes of this compound also make it a valuable component in the development of novel materials, such as smart polymers and drug delivery systems, and in bioconjugation techniques to create targeted therapies. chemimpex.com

The table below summarizes key research findings and applications involving Fmoc-amino acid building blocks in synthetic chemistry.

Research AreaKey Findings & ApplicationsRelevant Compounds
Peptidomimetic Synthesis Used as a building block in Solid-Phase Peptide Synthesis (SPPS) to create β-peptides and α/β-peptide hybrids with enhanced proteolytic stability. ethz.chresearchgate.netThis compound, β-peptides
Conformationally Constrained Peptides Incorporated into peptide backbones followed by ring-closing metathesis to synthesize cyclic peptidomimetics with restricted conformations for improved biological activity. uu.nlGrubbs' catalyst, Unsaturated pipecolic acid derivatives
Drug Development Enables the design of novel pharmaceuticals by creating complex peptide structures that can target specific biological pathways with high efficacy. chemimpex.com(2S,3S)-(Fmoc-amino)-3-allyloxycarbonyl-aminobutyric acid
Advanced Synthetic Methods Development of improved synthetic routes, such as using chiral oxazin-6-ones, to prepare peptides of 3-aminobutyric acid with fewer side reactions compared to conventional methods. rsc.orgDihydro-oxazin-6-ones

Properties

Molecular Weight

325.4

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc L 3 Aminobutyric Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic synthesis has emerged as a powerful strategy for the stereoselective production of β-amino acids, combining the precision of enzymatic catalysis with the versatility of chemical reactions. An improved and greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid, the direct precursor to the title compound, has been successfully developed. rsc.org This method begins with an aza-Michael addition using inexpensive prochiral starting materials, followed by a key enzymatic resolution step. rsc.org

Enzymes like papain have also been utilized in the chemoenzymatic polymerization of peptides containing unnatural amino acids, demonstrating the broader applicability of biocatalysis in creating complex structures with high stereocontrol. researchgate.netresearchgate.net The challenges of traditional chemical methods for producing gamma-aminobutyric acid (GABA) derivatives, such as complex processes and low yields, have further spurred interest in chemoenzymatic routes due to their potential for high yields and environmental friendliness. nih.gov

Stereoselective and Asymmetric Synthesis Strategies for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of Fmoc-L-3-Aminobutyric acid in pharmaceuticals and peptide chemistry. Consequently, significant research has been dedicated to developing stereoselective and asymmetric synthesis strategies. researchgate.net These methods are essential as different enantiomers of a molecule can have vastly different biological activities. researchgate.net

A variety of strategies have been explored, including:

Asymmetric Michael Addition: This is a prominent method for creating chiral γ-nitrocarbonyl compounds, which serve as key intermediates that can be converted to β-substituted GABA derivatives. researchgate.net Organocatalysts derived from proline are often used to facilitate these additions. researchgate.net

Catalytic Asymmetric Hydrogenation: This technique is recognized as a highly efficient and sustainable "green" strategy for producing optically active amines, offering excellent atom economy with minimal waste. acs.org

Metal Complex-Mediated Synthesis: Chiral Ni(II) complexes of Schiff bases provide a reliable method for the asymmetric synthesis of tailor-made amino acids. For instance, the Michael addition of an (S)-Gly-Schiff base Ni(II) complex to ethyl crotonate has been used to prepare precursors for (S)-(2S,3S)-Fmoc-3-MeGlu-OH in optically pure form. nih.gov

Continuous Flow Synthesis: Multistep continuous flow processes using heterogeneous catalysts have been developed for the enantioselective synthesis of GABA derivatives like (R)- and (S)-rolipram. nih.gov

These diverse strategies provide a robust toolkit for chemists to produce this compound and its derivatives with the high degree of enantiomeric purity required for their intended applications. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of peptides and their building blocks, aiming to reduce environmental impact. Traditional solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, has been criticized for its poor atom economy and high consumption of hazardous solvents. nih.govpeptide.com Recent efforts have focused on making these processes more sustainable.

A primary focus of greening Fmoc-based synthesis is the replacement of hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives. nih.govunifi.it Research has identified several greener solvents and solvent systems that can be effectively used in peptide synthesis.

Table 1: Comparison of Solvents in Peptide Synthesis

Solvent Green Characteristics Application Notes Reference
Dimethyl Sulfoxide (DMSO) Biodegradable, low intrinsic toxicity. Considered a green solvent; used in a wide range of green chemistry applications. unifi.it
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources (e.g., corn cobs). A promising green alternative to traditional ether solvents.
Cyclopentyl methyl ether (CPME) High boiling point, low water miscibility, stable to acids/bases. Offers advantages in reduced energy consumption and easier workup.

| DMSO/Butyl Acetate (BuOAc) | Binary system designed to improve solubility and reduce toxicity. | Tested as an eco-friendly alternative to DMF for Fmoc-amino acid solubilization. | unifi.it |

The optimization of solvent use also involves reducing the total volume consumed. Strategies like in situ Fmoc removal, where deprotection and coupling steps are combined, can significantly cut down on the number of washing steps, leading to solvent savings of up to 75%. peptide.com Furthermore, resonant acoustic mixing (RAM) technology enables peptide bond formation with minimal or no solvent, presenting a significant advancement in sustainable peptide synthesis. chemrxiv.org

Atom economy is a core principle of green chemistry, and it represents a significant challenge in Fmoc-based synthesis. The Fmoc protecting group itself has a molecular weight (219 Da) that is often greater than the amino acid it protects, leading to inherently poor atom economy. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) are inherently atom-economical, as they combine three or more reagents in a single step to form a product that contains almost all portions of the starting materials. beilstein-journals.orgmdpi.com

Catalytic Processes: Asymmetric hydrogenation, for example, is a highly atom-economical process that generates minimal byproducts. acs.org

Waste Valorization: Efforts are underway to find applications for the byproducts of peptide synthesis, turning waste streams into valuable materials.

Process Optimization: The chemoenzymatic synthesis of (S)-3-aminobutanoic acid was evaluated using the E-factor (kgs waste / kg product), a key metric for assessing environmental impact. The optimized process achieved a significantly improved E-factor of 41. rsc.org Combining reaction steps and minimizing purification needs, as seen in this synthesis, are crucial for waste reduction. rsc.org

These approaches, from solvent choice to reaction design, are crucial for developing more sustainable and economically viable methods for producing this compound.

Novel Convergent and Divergent Synthetic Routes

Beyond linear, stepwise synthesis, the development of novel convergent and divergent routes offers strategic advantages for creating this compound and its more complex derivatives.

A convergent synthesis involves preparing separate fragments of a target molecule and then coupling them together near the end of the synthesis. This approach is often more efficient for large molecules. Multicomponent reactions (MCRs), such as the Ugi reaction, are prime examples of convergent strategies. mdpi.com The Ugi-5-center-4-component reaction (U-5C-4CR), which utilizes an α-amino acid, an aldehyde, a primary amine, an isocyanide, and a carboxylic acid, allows for the rapid assembly of complex peptide-like scaffolds with high atom economy. mdpi.com

In contrast, a divergent synthesis begins with a common core structure from which a library of diverse analogs is generated through various subsequent reactions. A comparative study of convergent and divergent routes for synthesizing tripodal melamines based on (4-aminophenoxy)alkanoic acids highlights the different efficiencies of each approach. researchgate.net The divergent route started from a central cyanuric chloride core, while the convergent route began with N-(4-hydroxyphenyl)acetamide (Paracetamol) to build the side arms before attaching them to the core. researchgate.net Similarly, a divergent asymmetric synthesis of β-amino-α-ketoacids has been developed using Mannich-type additions, providing a platform to access various derivatives from a common intermediate. jst.go.jp

These advanced synthetic strategies provide flexibility and efficiency, enabling the targeted synthesis of not only the primary compound but also a wide array of its structural analogs for further research and development.

Optimization of Protecting Group Strategies for this compound Analogs

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically with piperidine (B6355638). nih.govamericanpeptidesociety.org However, the selection and use of protecting groups, both for the α-amino group (temporary) and for reactive side chains (permanent or semi-permanent), require careful optimization to prevent side reactions and ensure high purity of the final product. mdpi.com

One of the most common issues during the synthesis of Fmoc-amino acids is the formation of impurities. The use of Fmoc-Cl can lead to the formation of Fmoc-dipeptides, while the use of Fmoc-OSu can generate by-products like Fmoc-β-Ala-OH. nih.govub.edu To circumvent these issues, novel acylating reagents such as Fmoc-2-MBT (Fmoc-S-(2-mercaptobenzothiazole)) have been developed, which yield clean Fmoc-amino acids free from these problematic side-products. ub.edu

Table 2: Common Protecting Groups in Peptide Synthesis and Key Considerations

Protecting Group Type Cleavage Condition Key Issues/Considerations Reference
Fmoc α-Amino (Temporary) Base (e.g., 20% Piperidine in DMF) Formation of by-products during introduction; Dibenzofulvene adduct formation after cleavage. nih.govamericanpeptidesociety.org
Boc α-Amino (Temporary) Acid (e.g., TFA) Requires harsher, potentially damaging acidic conditions for removal. americanpeptidesociety.org
Trityl (Trt) Side Chain (e.g., Cys, Asn, Gln) Acid (e.g., TFA) Sterically hindered, can help minimize side reactions like β-elimination in Cysteine. nih.govmdpi.com
tert-Butyl (tBu) Side Chain (e.g., Asp, Glu, Ser) Acid (e.g., TFA) Used in orthogonal Fmoc/tBu strategy; risk of carbocation-mediated side reactions. mdpi.com

| Pbf | Side Chain (Arg) | Acid (e.g., TFA) | Pentamethyldihydrobenzofuran-5-sulfonyl; standard for Arginine in Fmoc SPPS. | nih.gov |

Large-Scale Preparative Methods for Research and Development

The growing interest in β-peptides and other molecules incorporating β-amino acids has driven the need for robust and scalable synthetic routes to produce high-purity Fmoc-protected building blocks like this compound. For research and development purposes, methods that can be scaled from the milligram to gram or even multigram scale are essential. These methods must not only be high-yielding but also ensure the preservation of stereochemical integrity and provide a product of sufficient purity for direct use in solid-phase peptide synthesis (SPPS) or other applications. Key considerations for large-scale preparation include the availability and cost of starting materials, the simplicity of the procedure, the ease of purification, and the potential for process optimization.

Several strategies have been explored for the large-scale synthesis of Fmoc-protected β-amino acids. These often involve either the homologation of α-amino acids or the enantioselective synthesis from achiral precursors, followed by Fmoc protection. The choice of method can depend on the desired stereochemistry and the specific substitution pattern of the β-amino acid.

One effective approach for producing β-amino acids is through enzyme-catalyzed methods, which are lauded for their high stereoselectivity and environmentally benign reaction conditions. For instance, the synthesis of (R)-β-aminobutyric acid has been successfully achieved on a gram scale using an engineered aspartase. whiterose.ac.uk This biocatalytic approach demonstrates high conversion efficiency and yields a product of excellent purity. whiterose.ac.uk The subsequent Fmoc protection of the resulting β-amino acid can also be optimized for large-scale production. whiterose.ac.uk

Another widely applicable method for the synthesis of β-homoamino acids is the Wolff rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids. organic-chemistry.org This method is noted for its mild reaction conditions, which are compatible with the base-sensitive Fmoc protecting group, and generally proceeds with minimal racemization. organic-chemistry.org The use of ultrasound has been shown to promote this reaction, leading to clean formation of the desired β-amino acid derivatives in high yields. organic-chemistry.org

For the crucial Fmoc protection step on a larger scale, various reagents and conditions can be employed. While Fmoc-Cl and Fmoc-OSu are common reagents, their use can sometimes lead to the formation of dipeptide impurities. ub.edu To circumvent this, the use of alternative reagents like Fmoc-2-MBT has been proposed, which reacts smoothly with amino acids to yield the desired N-protected product without significant side reactions. ub.edu Another strategy to enhance purity and yield during Fmoc protection involves the in-situ silylation of the amino acid with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) prior to the addition of the Fmoc-reagent, which allows for anhydrous reaction conditions and simplifies workup. google.com

Purification of the final this compound is a critical step in any large-scale preparation. Crystallization is often the preferred method for obtaining highly pure material on a large scale. d-nb.info The selection of an appropriate solvent system is key to achieving efficient precipitation of the product with excellent purity. d-nb.info For cases where crystallization is challenging, preparative chromatography remains a viable, albeit more resource-intensive, option. google.comtandfonline.com

Enzymatic Synthesis and Subsequent Fmoc-Protection

A notable example of a scalable synthesis is the enzymatic production of (R)-β-aminobutyric acid, which provides a blueprint for the synthesis of its L-enantiomer. whiterose.ac.uk In a study utilizing an engineered aspartase from Bacillus sp. YM55-1, the conversion of a suitable precursor was achieved with high efficiency. whiterose.ac.uk The subsequent Fmoc-protection was optimized for gram-scale synthesis. whiterose.ac.uk

Enzymatic Synthesis of (R)-β-Aminobutyric Acid and Subsequent Fmoc-Protection whiterose.ac.uk
Enzyme VariantConversion Efficiency (%)Isolated Yield (%)Purity (%)Scale
Aspartase B19 Mutant~75~6799Gram Scale
Aspartase F29 Mutant<22<599Gram Scale

The derivatization of the synthesized β-amino acid to its Fmoc-protected form was successfully scaled from milligram to gram quantities without a compromise in yield or purity, highlighting its potential for commercial application. whiterose.ac.uk

Wolff Rearrangement for β-Homoamino Acid Synthesis

The Wolff rearrangement offers a general and efficient route to Fmoc-protected β-homoamino acids. The process begins with the activation of an Fmoc-protected α-amino acid as a mixed anhydride, followed by reaction with diazomethane (B1218177) to form a diazo ketone. organic-chemistry.org Sonication of this intermediate in the presence of a silver benzoate (B1203000) catalyst promotes the rearrangement to the corresponding β-amino acid derivative. organic-chemistry.org

Yields of Fmoc-β-Homoamino Acids via Ultrasound-Promoted Wolff Rearrangement organic-chemistry.org
Starting Fmoc-α-Amino AcidProduct (Fmoc-β-Homoamino Acid)Yield (%)
Fmoc-Ala-OHFmoc-β-H-Ala-OH85
Fmoc-Val-OHFmoc-β-H-Val-OH88
Fmoc-Leu-OHFmoc-β-H-Leu-OH91
Fmoc-Phe-OHFmoc-β-H-Phe-OH89

This method is advantageous due to its high yields and the fact that the products can often be used in solid-phase peptide synthesis without further purification. organic-chemistry.org The degree of racemization is generally low for most amino acids. organic-chemistry.org

Reactivity and Mechanistic Studies of Fmoc L 3 Aminobutyric Acid

Amine Reactivity in Peptide Coupling Reactions

The primary role of the Fmoc group is to act as a temporary protecting group for the α-amino function, preventing its uncontrolled reaction during peptide bond formation. peptide.com This urethane-based protection is stable under acidic conditions but is specifically designed to be labile to bases, particularly secondary amines like piperidine (B6355638). chempep.com

The peptide synthesis cycle involving the amine group of Fmoc-L-3-Aminobutyric acid proceeds in two main stages:

Deprotection: The synthesis cycle begins with the removal of the Fmoc group to expose the free amine. This is typically achieved by treating the peptide-resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edu The mechanism is a base-induced β-elimination, which generates dibenzofulvene and carbon dioxide. chempep.com The dibenzofulvene byproduct is subsequently scavenged by piperidine to prevent it from reacting with the newly liberated amine. chempep.com

Coupling: Once deprotected, the free amine of the resin-bound L-3-aminobutyric acid residue becomes a nucleophile. It attacks the activated carboxylic acid of the incoming N-Fmoc-protected amino acid to form a new peptide bond. creative-peptides.comluxembourg-bio.com This acylation reaction is the core of peptide chain elongation. The efficiency of this step is highly dependent on the choice of coupling reagents and conditions.

A variety of coupling reagents are employed to facilitate this reaction by converting the carboxylic acid of the incoming amino acid into a more reactive species. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.com

Table 1: Common Coupling Reagents in Fmoc-SPPS
Reagent ClassExamplesMechanism of ActionNotes
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions and racemization. peptide.comDIC is preferred in SPPS because its urea (B33335) byproduct is soluble, unlike that of DCC. bachem.com
Phosphonium SaltsBOP, PyBOP® (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate)Forms an activated OBt-ester. PyBOP is a non-toxic alternative to BOP. bachem.com These reagents are effective for difficult couplings, including sterically hindered amino acids. merckmillipore.comThese reagents do not affect free amino groups and are suitable for cyclization reactions. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATUThese reagents rapidly form active esters (e.g., OBt or OAt esters) in the presence of a base, leading to high coupling efficiency. luxembourg-bio.compeptide.comHATU, which is based on HOAt, is known to be faster and cause less epimerization than HBTU. peptide.com An excess of these reagents relative to the acid can lead to unwanted guanylation of the N-terminal amine. merckmillipore.com

Carboxylic Acid Reactivity in Esterification and Amidation

For this compound to be incorporated into a growing peptide chain, its carboxylic acid group must be activated. luxembourg-bio.com This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. The process is fundamental to forming both amide (peptide) bonds and, in other contexts, ester bonds.

The activation is typically performed in situ using coupling reagents and, frequently, additives. merckmillipore.com The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive intermediate.

With Carbodiimides (e.g., DIC): The carboxylic acid adds to the carbodiimide, forming an O-acylisourea. This intermediate is highly reactive but also prone to racemization. To mitigate this, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) is included. The O-acylisourea rapidly reacts with the additive to form a less reactive but more stable active ester (e.g., OBt ester), which then couples to the amine with minimal racemization. peptide.combachem.com

With Aminium/Phosphonium Reagents (e.g., HBTU, PyBOP): These reagents already contain an HOBt or equivalent moiety. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the Fmoc-amino acid to directly generate the active ester, which then proceeds to acylate the N-terminal amine of the peptide chain. bachem.commerckmillipore.com

This same activation chemistry is employed for esterification reactions, such as the initial loading of the first amino acid onto a hydroxyl-functionalized resin (e.g., Wang resin). In this case, the nucleophile is the hydroxyl group of the resin instead of an amine. This specific reaction often requires a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) to proceed efficiently. peptide.com

Stereochemical Integrity during Reaction Pathways

Maintaining the stereochemical integrity of the chiral center is critical in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.govresearchgate.netnih.gov

Epimerization in peptide synthesis can occur through two primary mechanisms:

Direct Enolization: A base can directly abstract the α-proton of the amino acid residue, leading to a planar enolate intermediate and subsequent loss of stereochemistry. nih.gov

Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the preceding peptide bond, forming a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and rapidly abstracted, leading to racemization.

The use of urethane-based protecting groups like Fmoc is a key strategy for suppressing racemization. bachem.com The electron-withdrawing nature of the carbamate (B1207046) carbonyl in the Fmoc group reduces the likelihood of oxazolone formation, thus preserving the stereochemical configuration during the coupling step. bachem.com

Despite this, some level of racemization can still occur, particularly for sensitive amino acids like cysteine and histidine. peptide.comnih.gov The risk is influenced by several factors:

Coupling Reagents: Certain activators can increase the risk of racemization. nih.gov The use of additives like HOBt, HOAt, or Oxyma Pure is crucial, especially with carbodiimide-based activation, as they convert the initial activated species into esters that are more resistant to racemization. peptide.comu-tokyo.ac.jp

Base: The type and concentration of the base used during coupling can impact stereochemical integrity. Over-activation or the use of strong, unhindered bases can promote epimerization. chempep.com Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like collidine are sometimes recommended to minimize racemization risk. bachem.comresearchgate.net

Pre-activation Time: Allowing the activated amino acid to stand for extended periods before coupling can increase the extent of racemization.

For β-amino acids like L-3-aminobutyric acid, the risk of epimerization is generally considered lower than for α-amino acids due to the different positioning of the chiral center relative to the activating carboxyl group.

Investigations into Side Reactions and Byproduct Formation in Fmoc-based Synthesis

Fmoc-based SPPS is highly efficient but is not without potential side reactions that can lead to impurities and lower yields. iris-biotech.de These reactions are often sequence-dependent and influenced by the reaction conditions employed during the repetitive deprotection and coupling cycles. chempep.com

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of SPPS. peptide.comacs.org The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester bond linking the dipeptide to the resin. researchgate.net This intramolecular cyclization cleaves the dipeptide from the solid support, forming a stable six-membered cyclic dipeptide (a diketopiperazine). researchgate.netnih.gov

This side reaction is particularly prevalent under the basic conditions used for Fmoc deprotection. iris-biotech.de Sequences containing proline or other secondary amino acids at the C-terminus are especially susceptible. peptide.comiris-biotech.de

Table 2: Mitigation Strategies for Diketopiperazine (DKP) Formation
StrategyDescriptionReference
Use of Sterically Hindered ResinsResins like 2-chlorotrityl chloride (2-CTC) possess bulky linkers that sterically hinder the N-terminal amine from attacking the resin linkage. peptide.com
Dipeptide CouplingInstead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide (e.g., Fmoc-AA3-AA2-OH) is coupled to the first amino acid on the resin. This bypasses the vulnerable dipeptide-resin intermediate. peptide.com
Modified Deprotection ConditionsUsing milder deprotection conditions or alternative reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) can sometimes reduce DKP formation. acs.org
N-Terminal Protection of DipeptideCoupling an N-trityl protected amino acid in the second position allows for subsequent deprotection with dilute acid, protonating the amine and preventing cyclization before the third amino acid is coupled. peptide.com

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS, but it is exclusively associated with peptides containing aspartic acid (Asp) residues . nih.govnih.gov this compound lacks the side-chain β-carboxyl group characteristic of aspartic acid and is therefore not susceptible to this reaction .

However, for completeness within the context of common Fmoc-SPPS side reactions, the mechanism is described here. It is initiated by the base-catalyzed (e.g., piperidine) intramolecular cyclization of an aspartic acid residue. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deiris-biotech.de

This process has severe consequences:

The aspartimide intermediate is chirally unstable and can lead to racemization at the α-carbon of the Asp residue. iris-biotech.desigmaaldrich.com

The ring can be re-opened by nucleophiles. Attack by water or piperidine can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and corresponding piperidide adducts, often in both L- and D-configurations. iris-biotech.denih.gov These byproducts can be extremely difficult to separate from the target peptide. sigmaaldrich.com

Table 3: Mitigation Strategies for Aspartimide Formation (in Asp-containing peptides)
StrategyDescriptionReference
Modified DeprotectionAdding an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution can reduce the effective basicity and suppress aspartimide formation. Using a weaker base like piperazine is also an option. peptide.combiotage.com
Bulky Side-Chain ProtectionReplacing the standard tert-butyl (OtBu) ester with bulkier protecting groups like 3-methylpent-3-yl (Mpe) or 2-bornyl (OBno) sterically hinders the cyclization reaction. iris-biotech.desigmaaldrich.combiotage.com
Backbone ProtectionIntroducing a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of the residue preceding the Asp residue prevents the initial cyclization. The protecting group is removed during the final acid cleavage. peptide.com

Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction cannot occur at that site, leading to a truncated peptide sequence known as a deletion sequence. This can be caused by peptide aggregation, which hinders reagent access. Extending the deprotection time or adding a stronger, non-nucleophilic base like DBU can help overcome this issue. iris-biotech.depeptide.com

Dibenzofulvene (DBF) Adduct Formation: DBF is a byproduct of Fmoc deprotection. While it is usually scavenged by piperidine, incomplete scavenging can allow the electrophilic DBF to react with the newly liberated N-terminal amine, forming an irreversible adduct that caps (B75204) the peptide chain. chempep.com

Racemization: As discussed in section 3.3, loss of stereochemical integrity can occur during the activation and coupling of amino acids, particularly for sensitive residues. This is primarily driven by the reaction conditions, including the choice of coupling reagents, base, and solvent. chempep.comnih.gov

Guanidinylation: When using aminium/uronium-based coupling reagents like HBTU or HATU, an excess of the reagent relative to the carboxylic acid can lead to the formation of a guanidinium (B1211019) species at the N-terminal amine, effectively capping the peptide chain. merckmillipore.com

Metal-Catalyzed Transformations Involving this compound Derivatives

Derivatives of this compound are valuable substrates in a variety of metal-catalyzed transformations, which enable the construction of complex molecular architectures, including novel C-C, C-N, and C-O bonds. researchgate.net The presence of the robust Fmoc protecting group and the bifunctional amino acid scaffold allows for regioselective modifications. Transition metals such as palladium, rhodium, and ruthenium are frequently employed for these purposes. researchgate.netrsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to amino acid derivatives is well-established. nobelprize.org The functional group tolerance of reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling makes them suitable for use with protected amino acids. researchgate.netnobelprize.org For instance, if the side chain of a derivative of this compound were functionalized with an aryl halide, it could undergo Suzuki-Miyaura coupling with an organoboron reagent to form a biaryl linkage. nobelprize.org Similarly, the carboxylic acid moiety can be converted into other functional groups that participate in cross-coupling. For example, conversion to an acid chloride followed by reaction with organometallic reagents or reduction to an alcohol and subsequent conversion to a halide or triflate would provide a handle for various Pd-catalyzed C-C bond-forming reactions. nih.gov Oxidative C-H activation and arylation reactions catalyzed by palladium also represent a powerful method for modifying the amino acid backbone or side chain. rsc.orgscispace.com

Rhodium-Catalyzed Transformations: Rhodium catalysts are particularly effective for C-H activation, asymmetric hydrogenation, and various multicomponent reactions. rsc.orgnih.govresearchgate.net The development of Rh(III)-catalyzed C-H activation/annulation reactions has provided pathways to complex heterocyclic systems fused to amino acid frameworks. researchgate.net While specific examples using this compound are not extensively documented, the principles apply. For example, directing groups can be installed on the nitrogen or carboxyl group to facilitate regioselective C-H functionalization of the butyric acid backbone. Furthermore, rhodium-catalyzed asymmetric hydrogenation of dehydro-β-amino acid derivatives is a key method for establishing stereocenters, a strategy that could be applied to precursors of this compound to control its stereochemistry. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are known for their utility in olefin metathesis and C-H activation. nih.gov A derivative of this compound containing an alkenyl side chain could participate in ring-closing or cross-metathesis reactions to generate macrocycles or elaborate linear structures. Ruthenium-catalyzed C-H activation offers an alternative to palladium and rhodium for the functionalization of C(sp³)–H bonds, potentially allowing for the introduction of functional groups at the α or γ positions of the aminobutyric acid skeleton under specific directing-group guidance. nih.gov

The following table provides an overview of potential metal-catalyzed transformations applicable to derivatives of this compound.

Reaction TypeMetal Catalyst (Example)Substrate DerivativePotential Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂Side-chain or backbone halogenated derivativeAryl- or vinyl-substituted amino acid
Heck CouplingPd(OAc)₂Halogenated derivative + AlkeneAlkenyl-substituted amino acid
C-H Activation/ArylationPd(II), Rh(III), Ru(II)Derivative with a directing groupDirectly arylated amino acid backbone
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ + Chiral LigandUnsaturated precursor (dehydro-β-amino acid)Chirally pure this compound
AminocarbonylationPd(OAc)₂, Rh complexesHalogenated or triflated derivative + Amine + COAmide-functionalized derivative. nih.govdoi.org
Olefin MetathesisGrubbs' or Hoveyda-Grubbs' Catalyst (Ru)Alkenyl-functionalized derivativeCyclic peptides or complex side-chains

Strategic Derivatization and Functionalization of Fmoc L 3 Aminobutyric Acid

Incorporation of Fluorophores and Reporter Tags for Research Probes

The conjugation of fluorophores and other reporter tags to Fmoc-L-3-aminobutyric acid is a key strategy for creating fluorescent probes for various research applications, including bioimaging and binding assays. A common approach involves the synthesis of a fluorescently labeled Fmoc-amino acid building block that can be directly incorporated into a peptide sequence during SPPS nih.govnih.govrsc.org.

For instance, a fluorophore such as 6-carboxyfluorescein can be attached to the side chain of an amino acid like lysine to create a fluorescent building block, Fmoc-Lys(6-carboxyfluorescein diacetate)-OH nih.gov. A similar strategy can be envisioned for this compound, where the side chain methyl group could be functionalized to attach a variety of fluorophores. The development of environment-sensitive fluorescent amino acids, which exhibit changes in their fluorescence properties in response to their local environment, further enhances the capabilities of such probes in studying protein-protein interactions rsc.orgresearchgate.netumassd.edu.

Table 1: Examples of Fluorophores for Derivatization

FluorophoreExcitation (nm)Emission (nm)Key Feature
Fluorescein~494~521Bright green fluorescence, pH sensitive
Coumarin~375-410~450-490Blue fluorescence, environmentally sensitive
Rhodamine~550~570Bright red fluorescence, photostable
Nitrobenzofurazan~470~540Environmentally sensitive fluorescence

Bioconjugation Techniques for Molecular Labeling and Probe Development

Bioconjugation techniques are essential for attaching biomolecules to other molecules, including surfaces, for the development of diagnostic tools and drug delivery systems chemimpex.com. This compound can be functionalized with reactive handles suitable for various bioconjugation chemistries. These handles allow for the site-specific attachment of the molecule to proteins, nucleic acids, or other targets of interest.

Commonly employed bioconjugation reactions include the formation of stable amide bonds, click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), and Staudinger ligations iris-biotech.de. By introducing a functional group such as an azide or an alkyne onto the side chain of this compound, it can be converted into a versatile building block for creating complex molecular probes.

Table 2: Common Bioconjugation Strategies

ReactionReactive GroupsBond Formed
Amide CouplingAmine + Carboxylic AcidAmide
Click ChemistryAzide + AlkyneTriazole
Staudinger LigationAzide + PhosphineAza-ylide then Amide
Maleimide ChemistryThiol + MaleimideThioether

Design and Synthesis of Conformationally Constrained Analogs

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy in peptidomimetics and drug design to improve proteolytic stability and control secondary structure nih.govresearchgate.netmtak.hu. The flexible backbone of peptides can be rigidified by introducing cyclic structures or other steric constraints. For β-amino acids like L-3-aminobutyric acid, conformational constraint can be achieved through the synthesis of cyclic β-amino acid derivatives or by introducing bulky substituents that restrict bond rotation nih.govresearchgate.net.

The design of such analogs often involves computational modeling to predict the preferred conformations. The synthesis of these constrained building blocks can be challenging but offers significant advantages in creating peptides with well-defined three-dimensional structures, which is crucial for high-affinity and selective binding to biological targets rsc.orgsemanticscholar.org. The inclusion of these constrained analogs can help in mimicking or stabilizing specific secondary structures like β-turns or helices within a peptide sequence acs.orgru.nl.

Scaffold Diversification via Side-Chain Modifications for Research Tools

The side chain of an amino acid is a primary site for modification to introduce new functionalities and create diverse molecular scaffolds gbiosciences.comnih.gov. For a non-proteinogenic amino acid like L-3-aminobutyric acid, the methyl side chain can be chemically modified to introduce a wide range of functional groups. This diversification allows for the development of research tools with tailored properties researchgate.netiris-biotech.de.

Strategies for side-chain modification can involve C-H functionalization, which allows for the direct introduction of new chemical moieties onto the aliphatic side chain acs.org. This approach can be used to attach linkers for bioconjugation, affinity tags, or other reporter groups. The resulting diversified scaffolds can be used to explore structure-activity relationships, develop enzyme inhibitors, or create novel biomaterials nih.govescholarship.org.

Table 3: Examples of Side-Chain Modifications and Their Applications

ModificationFunctional Group IntroducedPotential Application
AzidationAzide (-N3)Click chemistry, bioconjugation
AlkynylationAlkyne (-C≡CH)Click chemistry, bioconjugation
AminationAmine (-NH2)Further derivatization, charge modification
HalogenationHalogen (e.g., -F)Probing steric and electronic interactions researchgate.net

Multi-functionalization Strategies for Advanced Chemical Biology Research

Advanced research in chemical biology often requires molecular tools that possess multiple functionalities. Multi-functionalization strategies aim to incorporate several different chemical motifs into a single molecule built upon a scaffold like this compound. This can include the simultaneous incorporation of a fluorophore for imaging, a reactive handle for bioconjugation, and a conformationally constraining element to control the molecule's shape.

The synthesis of such multi-functionalized probes requires careful planning of the synthetic route, often utilizing orthogonal protecting group strategies to selectively modify different parts of the molecule nih.govacs.org. For example, a derivative of this compound could be synthesized with an azide on its side chain for click chemistry, while the N-terminus is temporarily protected with a group other than Fmoc to allow for the attachment of a fluorophore before incorporation into a peptide. These sophisticated molecular tools are invaluable for dissecting complex biological processes and for the development of next-generation diagnostics and therapeutics.

Applications of Fmoc L 3 Aminobutyric Acid in Peptide and Peptidomimetic Research

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

The synthesis of peptides with predictable and stable three-dimensional structures is a primary goal in drug discovery and molecular recognition studies. Fmoc-L-3-aminobutyric acid is utilized to introduce conformational constraints into peptide backbones. Unlike standard α-amino acids, the additional methylene (B1212753) group in the backbone of β-amino acids like 3-aminobutyric acid restricts the rotational freedom around the Cα-Cβ bond. nih.gov This inherent rigidity helps in designing peptides that adopt specific, well-defined secondary structures, such as turns and helices.

The process often involves replacing one or more α-amino acids in a sequence with this compound. This substitution can enforce a particular fold, which may be essential for biological activity. researchgate.net For instance, β-substituted amino acids have been successfully used to create more potent mimetics of natural peptide hormones by rigidifying the residue's structure. nih.gov The synthesis of these conformationally restricted peptides typically employs solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for controlled, stepwise chain elongation. nih.gov The design process is often guided by computational modeling to predict the conformational impact of incorporating the β-amino acid into a specific peptide sequence.

Role in β-Peptide and Hybrid Peptide Architectures

This compound is a fundamental component in the construction of β-peptides, which are oligomers composed exclusively of β-amino acids. rsc.org These unnatural polymers are known to fold into stable, predictable secondary structures, most notably the 14-helix, which is distinct from the α-helices found in proteins. rsc.org The ability of β-peptides to form these well-defined structures makes them valuable for creating novel protein-like architectures. rsc.org

In addition to pure β-peptides, this compound is used to create hybrid α/β-peptides. nih.gov These hybrids combine the structural features of both α- and β-amino acids, leading to novel folding patterns and functionalities. The precise placement of a β-amino acid within an α-peptide sequence can significantly alter its helical stability and recognition properties. nih.gov Research has shown that the choice between isomeric β-amino acids (e.g., β² vs. β³) can have a substantial impact on the biological affinity of the resulting α/β-peptide, demonstrating the sensitivity of molecular recognition to subtle changes in backbone structure. nih.gov The synthesis of these complex architectures relies heavily on the Fmoc strategy for the stepwise and controlled incorporation of the β-amino acid building blocks. nih.govresearchgate.net

Development of Peptidomimetic Scaffolds for Molecular Recognition Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. This compound is incorporated into various scaffolds to mimic specific peptide secondary structures, particularly β-turns. β-Turns are critical for molecular recognition in many biological processes.

Researchers have developed rigid bicyclic structures and azabicycloalkanone amino acid scaffolds that serve as effective dipeptide surrogates to mimic β-turns. nih.gov The synthesis of these complex scaffolds often involves the integration of unnatural amino acids, including β-amino acid derivatives, to achieve the desired topography for molecular recognition. nih.gov These scaffolds provide a stable framework upon which various side-chain functionalities can be displayed in a precise three-dimensional arrangement, allowing for systematic exploration of structure-activity relationships (SAR). researchgate.netnih.gov The use of solid-phase synthesis methodologies, enabled by Fmoc-protected building blocks, facilitates the construction of libraries of these peptidomimetic scaffolds for screening and optimization. nih.gov

Incorporation into Cyclic Peptides for Structural and Functional Probes

Cyclization is a widely used strategy to enhance the stability, binding affinity, and cell permeability of peptides. nih.gov Incorporating this compound into a peptide sequence prior to cyclization can pre-organize the linear precursor into a conformation that favors the ring-closing reaction. The inherent conformational bias of the β-amino acid helps to reduce the entropic penalty associated with cyclization.

The resulting cyclic peptides possess constrained geometries that are often crucial for their biological function. nih.gov These structurally defined molecules serve as valuable probes for studying protein-protein interactions and as potential therapeutic agents. The synthesis of cyclic peptides is predominantly carried out using solid-phase techniques with Fmoc-protected amino acids. nih.govmdpi.com After linear assembly, the peptide is cleaved from the resin and undergoes a head-to-tail or side-chain cyclization reaction in solution. The inclusion of β-amino acids can also influence the final conformation of the cyclic product, making it a useful tool for fine-tuning the structure and activity of these molecules.

Influence on Peptide Secondary Structure Formation and Stability Studies

The incorporation of β-amino acids like L-3-aminobutyric acid can have a profound influence on the secondary structure and stability of peptides. The altered backbone geometry disrupts canonical hydrogen bonding patterns found in α-helical and β-sheet structures, often leading to the formation of novel or mixed secondary structures. For example, even a single β-amino acid residue can act as a helix-breaker or, conversely, stabilize specific turn structures.

Studies using techniques such as circular dichroism (CD) spectroscopy are employed to investigate the conformational changes induced by β-amino acid incorporation. mdpi.com Research on hybrid α/β-peptides has shown that β-amino acid residues can be either helix-destabilizing or helix-stabilizing depending on their position and the identity of their side chains. nih.gov Furthermore, the presence of non-α-amino acids can enhance peptide stability against proteolytic degradation, as the unnatural peptide bonds are not readily recognized by proteases. This increased stability is a significant advantage in the development of peptide-based therapeutics.

Methodological Advancements in Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The use of this compound and other β-amino acids in SPPS has necessitated advancements and optimizations of standard protocols. nih.govnih.gov While the fundamental principles of Fmoc-SPPS remain the same—iterative cycles of deprotection and coupling—the steric hindrance and different reactivity of β-amino acids can present challenges. chempep.com Modern peptide synthesis largely relies on the Fmoc strategy, which allows for the use of milder reaction conditions compared to older Boc-based methods, making it compatible with a wider range of modified amino acids. nih.govnih.gov

Achieving high coupling efficiency is critical for the successful synthesis of long or complex peptides. iris-biotech.de The incorporation of sterically hindered amino acids, such as β-amino acids, often requires more potent coupling reagents and optimized reaction conditions to drive the reaction to completion and avoid the formation of deletion sequences. chempep.comiris-biotech.de

Common coupling reagents like HBTU and HATU, which form active esters, are frequently used. chempep.comnih.gov The choice of base is also crucial; while DIPEA is commonly used, it has been shown to cause racemization in some cases, leading to the recommendation of alternatives like collidine. chempep.com To overcome difficult couplings, strategies such as double coupling (repeating the coupling step with fresh reagents) or using highly active Fmoc-amino acid derivatives like acid fluorides may be employed. chempep.com The solvent system, typically DMF or a mixture of DMF and DCM, also plays a role by influencing the swelling of the resin and the kinetics of the reaction. chempep.com

Table 1: Common Reagents and Conditions for Coupling this compound in SPPS

Parameter Common Choice(s) Purpose/Consideration
Coupling Reagent HBTU, HATU, HCTU, PyBOP, DIC/HOBt To activate the carboxylic acid group for amide bond formation. HATU and HCTU are generally more potent for hindered couplings.
Base DIPEA, NMM, Collidine To neutralize the protonated amine and facilitate the coupling reaction. Collidine is sometimes preferred to minimize racemization.
Solvent DMF, NMP, DCM/DMF mixtures To swell the resin support and dissolve reagents, facilitating access to reactive sites.
Reaction Time 1-4 hours (or longer) Extended reaction times or double coupling may be necessary to ensure complete reaction for sterically hindered residues.
Monitoring Kaiser Test (Ninhydrin), Chloranil test To qualitatively assess the completion of the coupling reaction by detecting free primary amines on the resin.

Strategies for Difficult Sequences

The incorporation of β-amino acids like L-3-aminobutyric acid can present challenges during solid-phase peptide synthesis (SPPS), contributing to what are known as "difficult sequences". These sequences are often prone to aggregation and incomplete coupling reactions, leading to low yields and the formation of truncated or deletion byproducts. nih.gov Peptides containing β-amino acids may adopt stable secondary structures on the resin, which can hinder the accessibility of reagents to the growing peptide chain. peptide.com

Several strategies have been developed to overcome these challenges in Fmoc-based SPPS, which are applicable when synthesizing peptides containing this compound:

Enhanced Coupling Methods: Standard coupling protocols may be insufficient for difficult sequences. The use of more potent activating reagents is a common approach. Combinations such as HBTU/HOBt/DIEA or HATU/HOAt/DIEA are employed to enhance the rate and efficiency of the coupling reaction. nih.govresearchgate.net For particularly stubborn couplings involving sterically hindered amino acids or aggregated sequences, repeating the coupling step can also improve yields. researchgate.net

Disruption of Aggregation: Inter- and intra-chain hydrogen bonding is a primary cause of on-resin aggregation. peptide.com To mitigate this, various methods can be employed:

Chaotropic Salts: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling mixture can disrupt secondary structures and improve solvation of the peptide chain. researchgate.net

Solvent Modification: While N,N-Dimethylformamide (DMF) is the standard solvent, mixtures containing dichloromethane (DCM) and hexafluoroisopropanol (HFIP) can be used to improve resin swelling and break up aggregates. researchgate.net

Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., up to 90°C in automated fast-flow systems) can help to disrupt secondary structures and increase reaction kinetics. nih.gov

Backbone Protection: The introduction of protecting groups on the backbone amide nitrogens can effectively prevent aggregation. Pseudoproline dipeptides, which introduce a temporary kink in the peptide backbone, are a widely used strategy to interfere with the formation of undesirable secondary structures. researchgate.netnih.gov

StrategyDescriptionApplication in this compound Synthesis
Stronger Coupling Reagents Use of reagents like HATU, HBTU, or HCTU in combination with bases such as DIEA or 2,4,6-collidine to accelerate amide bond formation. nih.govRecommended for coupling this compound or the subsequent amino acid, especially if aggregation is detected.
Chaotropic Agents Addition of salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding networks and secondary structures. researchgate.netCan be included in the coupling step to improve solvation and prevent aggregation of the growing β-peptide chain.
Modified Solvents Employing solvent mixtures like DCM/HFIP to enhance resin swelling and disrupt aggregates. researchgate.netUseful for washing steps prior to coupling to break up existing aggregates on the resin.
Double Coupling Repeating the coupling step to ensure the reaction goes to completion. rsc.orgA straightforward method to improve yields if the initial coupling of this compound is found to be incomplete via a monitoring test (e.g., Kaiser test).

Automated and High-Throughput Synthesis Methodologies

The Fmoc/tBu protecting group strategy is highly compatible with automated solid-phase peptide synthesis (SPPS), which has become the standard for producing peptides for research and therapeutic applications. nih.govbeilstein-journals.org The use of this compound as a building block integrates seamlessly into these automated workflows.

Automated synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping in a programmable and controlled manner. beilstein-journals.org The key advantages of using automation for synthesizing peptides with this compound include:

Efficiency and Speed: Automation significantly reduces the manual labor and time required for synthesis. beilstein-journals.org Recent advancements like automated fast-flow peptide synthesis (AFPS) can drastically shorten synthesis times, enabling the production of long peptides in hours rather than days. nih.gov

Reproducibility: Automated systems ensure consistent reaction conditions (e.g., reagent delivery, reaction times, washing steps), leading to high reproducibility between batches.

High-Throughput Screening: Automated parallel synthesizers allow for the simultaneous production of many different peptide sequences. This is invaluable in peptidomimetic research for creating libraries of analogues containing L-3-aminobutyric acid at various positions to screen for biological activity.

The Fmoc group is particularly well-suited for automated synthesis because its removal with a piperidine (B6355638) solution is a mild process, and the release of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy. nih.gov This feature allows for real-time monitoring of the deprotection step, ensuring that the reaction is complete before proceeding to the next coupling cycle. nih.gov

Synthesis PlatformKey FeaturesRelevance for this compound
Standard Automated SPPS Performs cyclical deprotection, coupling, and washing steps in a single reaction vessel. beilstein-journals.orgStandard protocols can be used for incorporating this compound, treating it as a standard amino acid building block.
Parallel Peptide Synthesizers Enables simultaneous synthesis of multiple, unique peptide sequences on different supports (e.g., pins, resins). nih.govIdeal for creating libraries of peptides where L-3-aminobutyric acid is substituted at different positions for structure-activity relationship (SAR) studies.
Automated Fast-Flow Peptide Synthesis (AFPS) Utilizes flow chemistry and elevated temperatures to achieve extremely rapid synthesis cycles. nih.govThis compound can be used in this platform for the rapid synthesis of long and complex peptidomimetics.

Cleavage and Deprotection Strategies

The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. thermofisher.com This process is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comthermofisher.com

Because L-3-aminobutyric acid does not have a side chain that requires protection, the strategy for cleavage and deprotection focuses on the peptide's other residues and the linker attaching it to the resin. The composition of the "cleavage cocktail" is critical and must be tailored to the specific amino acids present in the sequence to prevent side reactions. thermofisher.com

Reactive carbocations generated during the removal of protecting groups (e.g., from Trp, Arg, Cys, Met) can modify the peptide. thermofisher.com To prevent this, scavengers are added to the TFA mixture to trap these reactive species. thermofisher.com

Common cleavage cocktails include:

Reagent B: TFA/water/phenol/triisopropylsilane (TIS) (88:5:5:2, v/v/w/v)

Reagent R: TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v)

The selection of the cocktail depends on the peptide's composition. For instance, TIS is an efficient scavenger for trityl (Trt) groups (used for Cys, His, Asn, Gln), while cocktails containing EDT are preferred for peptides with arginine residues protected by Pmc or Pbf groups. thermofisher.com

The general procedure for cleavage is as follows:

The peptide-resin is washed thoroughly with a solvent like dichloromethane (DCM) and dried. thermofisher.com

The chilled cleavage cocktail is added to the resin. sigmaaldrich.com

The reaction is allowed to proceed for a set time, typically 1-3 hours at room temperature. rsc.orgthermofisher.com

The resin is filtered off, and the peptide is precipitated from the filtrate by adding cold diethyl ether. rsc.orgsigmaaldrich.com

The precipitated peptide is then isolated by centrifugation, washed with ether, and dried.

Cleavage Cocktail ComponentPurposeCommonly Scavenged Groups
Trifluoroacetic Acid (TFA) Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups (e.g., tBu, Boc, Trt, Pbf). thermofisher.comAll acid-labile groups.
Triisopropylsilane (TIS) Scavenger that effectively reduces trityl cations. thermofisher.comTrt (Trityl), Mtt.
Water (H₂O) Scavenger, particularly for t-butyl cations. thermofisher.comtBu (tert-Butyl).
Ethanedithiol (EDT) Scavenger that helps prevent re-attachment of protecting groups and is effective for cleaving Pmc/Pbf from Arginine. thermofisher.comsigmaaldrich.comPmc, Pbf, Trt.
Thioanisole Scavenger that minimizes side reactions, particularly with methionine and tryptophan residues. sigmaaldrich.comMtr, Pmc.
Phenol Scavenger that acts as a solvent and protects tyrosine and tryptophan residues from modification.Trp, Tyr.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-L-3-Aminobutyric acid. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure by identifying the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, characteristic signals are observed that confirm the presence of all constituent parts of the molecule. For instance, a signal around 12.18 ppm corresponds to the carboxylic acid proton. iucr.org The aromatic protons of the fluorenyl group typically appear as a complex multiplet pattern in the range of 7.30-7.90 ppm. The protons associated with the aminobutyric acid backbone, including the methyl group, the methine proton at the chiral center, and the methylene (B1212753) protons, exhibit distinct chemical shifts and coupling patterns that are consistent with the L-3-aminobutyric acid structure.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the aminobutyric acid spin system. HSQC correlates directly bonded proton and carbon atoms, facilitating the definitive assignment of the ¹³C spectrum.

For conformational analysis in solution, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be utilized. These experiments detect through-space interactions between protons that are close to each other, providing crucial data on the preferred spatial arrangement of the fluorenyl group relative to the amino acid backbone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Predicted values based on typical ranges for similar structures. Experimental values may vary based on solvent and conditions.

Atom Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~12.2~173.5
Fmoc Aromatic CH7.30 - 7.90120.0 - 144.0
Fmoc CH~4.35~47.0
Fmoc CH₂~4.25~66.0
Urethane (B1682113) C=O-~156.0
N-H~7.5 (d)-
C3-H (CH-N)~3.90~45.0
C2-H₂ (CH₂)~2.40~39.0
C4-H₃ (CH₃)~1.10 (d)~20.0

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby confirming the covalent structure and, crucially, establishing the absolute stereochemistry at the C3 chiral center as (S).

Recent studies on the crystal structure of Fmoc-β-amino butyric acid (C₁₉H₁₉NO₄) have provided detailed insights into its supramolecular assembly. iucr.orgnih.gov The analysis reveals that intermolecular hydrogen bonds are the dominant interactions governing the crystal packing. Specifically, the carboxylic acid groups form classic centrosymmetric dimers via strong O—H⋯O hydrogen bonds. nih.gov Additionally, the N-H group of the carbamate (B1207046) linkage acts as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule, creating chains or sheets that extend throughout the crystal lattice.

Table 2: Example of Hydrogen-Bond Geometry in Fmoc-β-amino butyric acid Crystal Structure

Data adapted from crystallographic studies of related structures. nih.gov

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1A⋯O10.862.082.849149
N1—H1B⋯O30.912.062.955169

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational Insights

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the chiral nature of this compound. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, providing valuable information about its stereochemistry and conformational preferences in solution.

The CD spectrum of this compound is typically dominated by the strong electronic transitions of the fluorenyl chromophore. nih.gov The inherent chirality of the L-3-aminobutyric acid moiety induces a CD signal in the absorption bands of the achiral Fmoc group, a phenomenon known as induced circular dichroism. escholarship.org The sign and magnitude of the CD bands, particularly the Cotton effects, are exquisitely sensitive to the spatial relationship between the fluorenyl group and the chiral center.

By monitoring the CD spectrum as a function of solvent polarity, temperature, or pH, researchers can gain insights into the conformational dynamics of the molecule. Changes in the spectral features can indicate shifts in the equilibrium between different conformers. While the core amino acid itself has CD activity in the far-UV region, the intense signals from the Fmoc group in the near-UV range (250-320 nm) serve as a more convenient and sensitive probe for conformational studies. researchgate.net

Advanced Mass Spectrometry Techniques for Sequence Verification and Purity Assessment (e.g., fragmentation studies)

Advanced mass spectrometry (MS) is a cornerstone for verifying the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₉H₁₉NO₄), distinguishing it from any potential impurities with different compositions.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation through fragmentation studies. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The resulting fragment ions provide a fingerprint that confirms the molecule's structure. Key fragmentation pathways for Fmoc-protected amino acids include:

Loss of the Fmoc group: A characteristic neutral loss of 178 Da (fluorenylmethoxy group) or the appearance of a fragment ion at m/z 179, corresponding to the fluorenylmethyl cation.

Cleavage at the carbamate linkage: Loss of CO₂ (44 Da) from the urethane bond.

Fragmentation of the amino acid backbone: Cleavages adjacent to the carbonyl group or the C-N bond.

These techniques are also invaluable for purity assessment, capable of detecting and identifying trace impurities, such as byproducts from the synthesis or degradation products, at very low concentrations.

Table 3: Expected m/z Values for Key Ions in ESI-MS of this compound

IonFormulaCalculated m/zDescription
[M+H]⁺[C₁₉H₂₀NO₄]⁺326.1387Protonated Molecular Ion
[M+Na]⁺[C₁₉H₁₉NNaO₄]⁺348.1206Sodiated Adduct
[M-H]⁻[C₁₉H₁₈NO₄]⁻324.1241Deprotonated Molecular Ion
Fragment[C₁₄H₁₁]⁺179.0855Fluorenylmethyl Cation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the chemical and enantiomeric purity of this compound.

For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is typically used. The compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, commonly a gradient of acetonitrile (B52724) and water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid. phenomenex.com A UV detector, typically set to monitor the strong absorbance of the Fmoc group (around 265 nm or 301 nm), allows for sensitive detection. This method can effectively separate the target compound from synthesis precursors, reagents, and byproducts, such as dipeptide impurities or β-alanyl derivatives. merckmillipore.com

The separation of enantiomers (L- vs. D-isomer) and other stereoisomers requires chiral chromatography. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for the enantioseparation of Fmoc-amino acids. phenomenex.comsigmaaldrich.com The ability to achieve baseline resolution of the L- and D-enantiomers is critical for quantifying the enantiomeric excess (e.e.), a key quality parameter for applications in peptide synthesis. phenomenex.com These methods can also distinguish β-amino acid isomers from their α- and γ-counterparts. zodiaclifesciences.comsielc.com

Table 4: Typical HPLC Conditions for Analysis of this compound

Analysis TypeStationary PhaseMobile Phase ExampleDetection
Chemical Purity C18 Silica (e.g., 5 µm, 4.6 x 250 mm)A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile (Gradient)UV @ 265 nm
Enantiomeric Purity Chiral (e.g., Lux Cellulose-2)Isocratic Acetonitrile/Water/TFAUV @ 220 nm

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

The FTIR and Raman spectra exhibit characteristic bands that serve as a molecular fingerprint. Key vibrational modes include:

O-H Stretch: A broad band in the IR spectrum, typically around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A sharp band around 3300-3400 cm⁻¹ in the IR spectrum, corresponding to the urethane N-H group. Its position can indicate the extent of its involvement in hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations from the fluorenyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the aminobutyric acid backbone appear below 3000 cm⁻¹. wjarr.com

C=O Stretches: Two distinct carbonyl stretching bands are prominent. The urethane carbonyl appears around 1690-1720 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1740 cm⁻¹. The exact positions are sensitive to hydrogen bonding. researchgate.net

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the fluorenyl aromatic rings.

These techniques are particularly powerful for studying hydrogen bonding networks. The formation of intermolecular hydrogen bonds, as confirmed by X-ray crystallography, leads to a red-shift (lower frequency) and broadening of the stretching frequencies of the donor groups (O-H and N-H). nih.gov By comparing spectra from the solid state with those from dilute solutions in non-polar solvents, the effects of intermolecular interactions can be clearly discerned.

Table 5: Key Vibrational Frequencies for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Region
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (broad)IR
N-H Stretch (Urethane)3300 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=O Stretch (Urethane & Carboxylic Acid)1690 - 1740IR, Raman
Amide II (N-H bend)1510 - 1550IR
Aromatic C=C Stretch1450 - 1610IR, Raman

Computational and Theoretical Investigations of Fmoc L 3 Aminobutyric Acid and Its Constructs

Conformational Analysis via Molecular Mechanics and Quantum Chemical Calculations

The conformation of Fmoc-L-3-aminobutyric acid is determined by the interplay of steric and electronic effects from the bulky fluorenylmethoxycarbonyl (Fmoc) group, the flexible butyric acid backbone, and intramolecular hydrogen bonding possibilities. Molecular mechanics and quantum chemical calculations are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Molecular Mechanics (MM) simulations utilize classical force fields to rapidly sample a wide range of conformations. These methods are effective for exploring the torsional landscape of the molecule, particularly the rotation around the Cα-Cβ and Cβ-N bonds, which defines the backbone geometry of the β-amino acid.

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometries of conformers identified through MM searches. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on the crystal structure of the closely related Fmoc-R-β-aminobutyric acid have provided precise experimental data on its solid-state conformation, which serves as a benchmark for computational models. nih.gov In the crystal structure, the molecule's packing is stabilized by hydrogen bonds and π-π stacking interactions involving the Fmoc groups. nih.gov

Computational studies on isomers like β-aminobutyric acid in aqueous solution show that it can exist in both a canonical (neutral) form and a zwitterionic form, with the latter being predominant in polar solvents. nih.gov Quantum chemical methods can calculate the relative energies of these forms for this compound, providing insight into its likely state under various experimental conditions.

ParameterDescriptionTypical Computational ApproachExpected Findings for this compound
Dihedral Angles Defines the backbone conformation (e.g., Φ, Ψ analogues for β-amino acids).Molecular Mechanics Scan, DFT OptimizationIdentification of low-energy conformers (e.g., extended, folded structures).
Intramolecular H-Bonds Potential hydrogen bonds between the amide proton and carboxyl group.DFT, Atoms in Molecules (AIM) TheoryDetermines the stability of folded vs. extended conformations.
Conformer Energies Relative stability of different spatial arrangements.DFT, ab initio methods (e.g., DLPNO-CCSD(T))Provides a Boltzmann population distribution of conformers at a given temperature.
Solvation Effects Impact of solvent on conformational preference (canonical vs. zwitterionic).Implicit/Explicit Solvation Models (e.g., PCM, SMD) with DFTZwitterionic form is expected to be more stable in polar solvents like water. nih.gov

Molecular Dynamics Simulations of Peptides Containing this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of peptides and proteins in solution. Incorporating this compound into a peptide sequence introduces significant changes to the backbone structure, which MD simulations can explore in atomic detail.

The presence of an additional carbon atom in the β-amino acid backbone increases its flexibility compared to α-amino acids, allowing it to adopt unique secondary structures, such as various helices (10/12-helix, 12-helix, 14-helix) and stable turns. acs.org MD simulations can predict the folding of α,β-peptides and characterize the stability of these secondary structures in different solvent environments.

The large, hydrophobic Fmoc group plays a crucial role in the self-assembly of peptides into higher-order structures like nanofibers and hydrogels. MD simulations have been used to model these aggregation processes, showing that π-π stacking interactions between Fmoc groups are a primary driving force for assembly. researchgate.net Simulations of a peptide containing this compound would reveal how the β-amino acid backbone influences the packing and morphology of these self-assembled nanostructures.

Key applications of MD simulations for these constructs include:

Folding Studies: Predicting the three-dimensional structure of peptides containing one or more this compound residues.

Conformational Sampling: Exploring the range of conformations accessible to the peptide and identifying the most populated states.

Solvent Interactions: Analyzing the hydration shell around the peptide and the role of water in stabilizing its structure.

Self-Assembly: Modeling the aggregation of multiple peptide molecules to understand the initial steps of nanofiber or hydrogel formation. researchgate.net

Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while standard DFT and Hartree-Fock methods can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Comparing these predicted spectra with experimental results helps to confirm the molecule's structure and conformational state.

Furthermore, computational methods are invaluable for elucidating reaction pathways. For this compound, this includes modeling:

Fmoc Deprotection: The base-catalyzed removal of the Fmoc group is a critical step in solid-phase peptide synthesis. luxembourg-bio.com Quantum chemical calculations can map the potential energy surface of this β-elimination reaction, identifying the transition state structure and calculating the activation energy. This helps in understanding the reaction kinetics and potential side reactions. luxembourg-bio.com

Peptide Bond Formation: Modeling the coupling of this compound to another amino acid can provide insights into the reaction mechanism and factors affecting coupling efficiency, such as steric hindrance from the bulky side group and β-carbon.

Ligand Docking and Molecular Recognition Studies (as a building block in target interaction research)

Peptides containing β-amino acids are of significant interest in medicinal chemistry as peptidomimetics. acs.org The modified backbone can impart resistance to proteolytic degradation and constrain the peptide into specific conformations that may enhance binding to biological targets like receptors or enzymes.

This compound can serve as a building block in the design of such therapeutic peptides. Molecular docking and other molecular recognition studies are used to predict how these peptides interact with their targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. Docking simulations of a peptide containing L-3-aminobutyric acid can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. frontiersin.org

Enhanced MD Simulations: Following docking, MD simulations of the peptide-receptor complex can be performed to assess the stability of the binding pose and calculate binding free energies using methods like MM/PBSA or MM/GBSA. This provides a more rigorous evaluation of the binding affinity.

The unique conformational properties imparted by the β-amino acid can be exploited to design peptides that selectively target specific receptor subtypes or protein-protein interactions. acs.orgnih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly DFT, are used to investigate the electronic structure of this compound, which governs its chemical reactivity. nih.govresearchgate.net These studies provide a detailed picture of electron distribution and orbital energies.

Key electronic properties calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions and chemical attack.

Reactivity Descriptors: Based on orbital energies, various descriptors can be calculated to quantify reactivity. A study on β-aminobutyric acid isomers provides representative values for these descriptors. nih.gov

DescriptorDefinitionSignificance for Reactivity
Ionization Energy (I) Energy required to remove an electron (≈ -EHOMO).Indicates susceptibility to oxidation.
Electron Affinity (A) Energy released when an electron is added (≈ -ELUMO).Indicates susceptibility to reduction.
Chemical Hardness (η) Resistance to change in electron distribution (η = (I-A)/2).Hard molecules have a large HOMO-LUMO gap and are less reactive. nih.gov
Electronegativity (χ) The power to attract electrons (χ = (I+A)/2).Measures the driving force of electron transfer. nih.gov
Electrophilicity Index (ω) A measure of electrophilic power (ω = χ²/2η).Quantifies the ability of the molecule to accept electrons. nih.gov

Force Field Development for Non-Canonical Amino Acid Residues in Peptides

Accurate molecular dynamics simulations rely on high-quality force fields, which are sets of parameters that define the potential energy of a system. Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for the 20 canonical amino acids but often lack parameters for non-canonical residues like this compound. acs.orgfu-berlin.de

Therefore, a critical area of computational research is the development and validation of force field parameters for new building blocks. The process for parameterizing a non-canonical amino acid typically involves:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the non-canonical residue and smaller fragments to obtain data on its geometry, vibrational frequencies, and electrostatic potential.

Parameter Derivation:

Partial Atomic Charges: Charges are derived by fitting them to the quantum mechanically calculated electrostatic potential, often using the Restrained Electrostatic Potential (RESP) approach. researchgate.net

Bond and Angle Parameters: These are typically derived from the optimized QM geometry and vibrational analysis.

Dihedral Parameters: Torsional parameters, which are crucial for conformational accuracy, are fitted to reproduce the potential energy surface for rotation around key bonds as calculated by QM methods.

van der Waals Parameters: These are often taken from analogous atom types in existing force fields.

Several research groups have developed parameter sets for various non-canonical amino acids, including β-amino acids, making them compatible with major force field families. nih.govnih.govresearchgate.net The availability of accurate parameters for this compound is essential for reliable computational studies of peptides containing this residue. acs.org

Emerging Research Frontiers and Future Directions

Integration into Advanced Polymer and Supramolecular Material Science Applications

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a powerful strategy for the bottom-up fabrication of functional biomaterials. beilstein-journals.org These molecules can spontaneously organize into ordered nanostructures through a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding, and van der Waals forces. beilstein-journals.orgnih.gov This capacity for self-organization has led to their use in creating advanced polymers and supramolecular materials with a wide range of potential applications.

Fmoc-L-3-Aminobutyric acid and its derivatives are increasingly being explored as low-molecular-weight gelators (LMWGs) for the formation of supramolecular hydrogels. nih.gov These hydrogels are of significant interest for applications in tissue engineering and controlled drug delivery due to their three-dimensional, interwoven scaffolds that can support cell growth. nih.govresearchgate.net The properties of these hydrogels can be tuned by altering factors such as pH and ionic strength. researchgate.net

The process of co-assembly, where two or more different Fmoc-amino acid derivatives are mixed, offers a strategy to create hydrogels with enhanced properties. nih.govnih.gov This approach can lead to more stable structures with improved rheological performance compared to single-component gels. nih.gov For instance, the co-assembly of different Fmoc-amino acids can introduce new functionalities and create more complex and robust fibrillar networks. nih.gov

Research into Fmoc-amino acid-based hydrogels has demonstrated their potential in various biomedical applications. For example, hydrogels with antimicrobial properties have been developed, which can selectively target and disrupt the cell walls of bacteria. nih.gov Furthermore, the incorporation of bioactive sequences, such as the RGD motif, into Fmoc-peptide hydrogels can create materials that promote cell adhesion, offering new avenues for the development of bioactive scaffolds for tissue regeneration. nih.govresearchgate.net

The self-assembly of this compound derivatives into well-defined nanostructures is driven by a delicate balance of intermolecular forces. The π-π stacking of the fluorenyl groups provides a strong driving force for aggregation, while hydrogen bonding between the amino acid moieties directs the formation of one-dimensional structures like nanofibers and nanotubes. beilstein-journals.orgnih.gov These self-assembly processes are highly responsive to external stimuli, allowing for a degree of control over the resulting nanostructures. researchgate.net

The morphology of the self-assembled structures can be influenced by the specific amino acid derivative used and the conditions under which self-assembly occurs. researchgate.net For example, slight changes in the molecular structure or the solvent environment can lead to the formation of different types of nanostructures, from simple fibers to more complex, hierarchical assemblies. nih.gov Understanding these self-assembly mechanisms is crucial for the rational design of novel nanomaterials with tailored properties and functions.

The resulting nanostructures have shown promise in a variety of applications. For instance, they can serve as templates for the synthesis of other nanomaterials or as scaffolds for the organization of other molecules. beilstein-journals.org Their biocompatibility and biodegradability make them particularly attractive for use in biomedical applications, such as drug delivery and tissue engineering. beilstein-journals.org

Development of Catalytic Systems and Organocatalysis Utilizing this compound Derivatives

While the primary research focus for this compound has been in peptide synthesis and material science, its chiral nature and functional groups suggest potential applications in the development of novel catalytic systems. The field of organocatalysis, which utilizes small organic molecules as catalysts, is a promising area for the exploration of this compound derivatives.

The design of peptide-based catalysts is an active area of research, and the incorporation of unnatural amino acids like L-3-aminobutyric acid can introduce unique steric and electronic properties to these catalysts. The Fmoc protecting group, while typically removed in the final peptide, could also be envisioned as a key component of a catalytic system, providing a rigid scaffold and potential for non-covalent interactions with substrates.

Future research in this area could involve the synthesis of novel this compound-containing peptides and their evaluation as catalysts in a variety of organic transformations. The development of such catalytic systems would represent a significant expansion of the applications of this versatile compound.

Expanding the Scope of Bioconjugation Chemistry with Novel Linkers

Bioconjugation, the process of linking biomolecules to other molecules, is a critical technology in diagnostics, drug delivery, and fundamental biological research. chemimpex.com Fmoc-protected amino acids are utilized in the synthesis of peptides that can be used as linkers in bioconjugation. chemimpex.com The development of novel linkers with improved properties, such as stability and selective cleavability, is an ongoing area of research.

This compound, with its unique beta-amino acid structure, offers the potential to create novel linkers with distinct conformational properties compared to those derived from alpha-amino acids. These differences in structure could translate to linkers with altered flexibility, stability, and susceptibility to enzymatic cleavage.

The synthesis of bioconjugates often involves solid-phase peptide synthesis (SPPS), where the choice of linker is crucial for the successful cleavage of the final product from the resin. sigmaaldrich.com The development of new linkers based on this compound could provide researchers with a greater range of options for designing and synthesizing complex bioconjugates with tailored properties.

Strategies for Automated Synthesis and High-Throughput Screening of this compound Libraries

The synthesis of peptide and small molecule libraries is a cornerstone of modern drug discovery and development. cuanschutz.edu Automated synthesis platforms have revolutionized the speed and efficiency with which these libraries can be produced. rsc.orgnih.govnih.gov this compound can be readily incorporated into these automated synthesis workflows, enabling the creation of diverse libraries containing this unnatural amino acid.

Automated flow peptide synthesis (AFPS) systems, in particular, are capable of producing large libraries of peptides and other polyamide chains with high efficiency. chemrxiv.orgresearchgate.net The integration of this compound into these platforms would allow for the exploration of a vast chemical space, leading to the discovery of novel compounds with interesting biological activities.

High-throughput screening (HTS) is then employed to rapidly evaluate these libraries for desired biological activities. nih.gov The development of robust and efficient screening assays is crucial for identifying promising "hits" from these large collections of compounds. cuanschutz.edu The combination of automated synthesis and HTS provides a powerful platform for the discovery of new probes and drug leads based on this compound.

Synthesis StrategyKey FeaturesApplication in this compound Libraries
Automated Solid-Phase Peptide Synthesis (SPPS) Utilizes a solid support for sequential addition of amino acids. rsc.orgEfficient incorporation of this compound into peptide sequences.
Automated Flow Peptide Synthesis (AFPS) Peptides are synthesized in a continuous flow system. chemrxiv.orgresearchgate.netEnables the rapid generation of large and diverse libraries of this compound-containing polyamides.
High-Throughput Screening (HTS) Rapid screening of large numbers of compounds for biological activity. nih.govIdentification of bioactive molecules from this compound libraries.

Potential for New Research Tools and Probes in Chemical Biology

Chemical probes are small molecules that are used to study biological systems. nih.gov The development of novel probes is essential for understanding complex biological processes and for identifying new drug targets. nih.gov this compound, as a unique building block, has the potential to be incorporated into a new generation of chemical probes.

The incorporation of this unnatural amino acid can confer unique properties to a probe, such as increased metabolic stability or altered conformational preferences. These properties can be advantageous for in vivo studies, where probe stability is often a critical issue.

Furthermore, the Fmoc group itself can be exploited in the design of fluorescent probes. The fluorenyl moiety is inherently fluorescent, and its spectroscopic properties can be modulated by its local environment. This opens up the possibility of developing "turn-on" or "turn-off" fluorescent probes based on this compound, where the fluorescence signal is altered upon binding to a specific biological target. The use of Fmoc-protected amino acids in bioconjugation can also facilitate the development of diagnostic tools. chemimpex.com

Exploration of Novel Chemical Space through Structural Modifications

The exploration of novel chemical space through structural modifications of this compound is a burgeoning area of research with significant implications for drug discovery and materials science. As a versatile building block, this compound offers a unique scaffold that can be derivatized to generate a diverse array of molecules with tailored properties. These modifications are pivotal in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

The inherent structure of this compound, a β-amino acid, already provides a degree of proteolytic resistance compared to its α-amino acid counterparts. This stability is a crucial attribute for the development of peptide-based therapeutics. By systematically modifying its structure, researchers can fine-tune its conformational preferences, polarity, and ability to engage in specific molecular interactions. This strategic derivatization allows for the exploration of new chemical entities that can target a wide range of biological pathways with high specificity and efficacy.

One of the key strategies in expanding the chemical space of this compound involves the introduction of various functional groups at different positions on the molecule. These modifications can be broadly categorized into alterations of the side chain, the backbone, and the N-terminus. Each type of modification imparts distinct physicochemical properties to the resulting molecule, thereby influencing its biological activity and potential applications.

For instance, the incorporation of aromatic or heterocyclic moieties can enhance π-π stacking interactions, which are critical for binding to certain biological targets. An example of this concept, although on a related beta-amino acid, is the synthesis of Fmoc-(R)-3-Amino-3-(4-bromophenyl)propionic acid. The brominated phenyl ring in this compound serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in medicinal chemistry for constructing complex molecular architectures and exploring structure-activity relationships. This approach allows for the creation of libraries of novel compounds from a single precursor.

Furthermore, the introduction of charged or polar groups can modulate the solubility and pharmacokinetic profile of the resulting peptidomimetics. By carefully selecting the nature and position of these functional groups, it is possible to design molecules that can effectively cross cellular membranes or exhibit prolonged circulation times in the body.

The ability to synthesize these modified building blocks with high purity is essential for their successful incorporation into larger peptide sequences. The use of the Fmoc protecting group is advantageous in this regard, as it allows for controlled, stepwise synthesis of peptides on a solid support. This methodology facilitates the creation of complex and functionally diverse peptide libraries for high-throughput screening and the discovery of novel therapeutic leads. chemimpex.com

The exploration of novel chemical space through the structural modification of this compound and related β-amino acids is a dynamic and rapidly evolving field. The continuous development of new synthetic strategies and a deeper understanding of structure-activity relationships are expected to yield a new generation of peptidomimetics with significant therapeutic potential.

Q & A

Q. How is Fmoc-L-3-Aminobutyric acid utilized in solid-phase peptide synthesis (SPPS)?

this compound is incorporated into peptide chains during SPPS via iterative coupling and deprotection steps. The Fmoc group protects the α-amine, allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. Coupling employs activating agents like HBTU/HOBt or DIC/Oxyma in DMF, followed by resin washing and deprotection. This iterative process enables precise sequence control .

Q. What analytical techniques confirm the purity of this compound post-synthesis?

Reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorption) is standard for assessing purity. Mass spectrometry (LC-MS or MALDI-TOF) validates molecular weight, while 1^1H/13^{13}C NMR confirms structural integrity. For quantification, amino acid analysis via hydrolysis (6M HCl, 110°C, 24h) followed by ninhydrin or UV spectrophotometry is used .

Q. What are the storage recommendations for this compound to maintain stability?

Store desiccated at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. For short-term use (<1 month), refrigeration (2–8°C) in airtight, light-protected vials is acceptable. Pre-dissolved stocks in DMF should be used within 48 hours to avoid degradation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the incorporation of this compound into peptide sequences?

Steric challenges arise from the γ-aminobutyric acid backbone. Optimize coupling using:

  • Activation systems : HATU or COMU for enhanced efficiency.
  • Extended reaction times : 2–4 hours at room temperature.
  • Double coupling : Repeat activation steps with fresh reagents.
  • Solvent additives : 0.1 M HOAt or 1% Triton X-100 to improve solubility .

Q. How does the backbone structure of this compound influence its reactivity in non-standard solvent systems?

The γ-aminobutyric acid backbone increases hydrophobicity, reducing solubility in aqueous buffers. In DMSO or DMF/CHCl₃ mixtures (3:1), solubility improves, enabling efficient coupling. For water-compatible systems (e.g., green chemistry), use 2,2,2-trifluoroethanol or ionic liquids to stabilize the Fmoc group while minimizing aggregation .

Q. How can orthogonal protection schemes be applied when using this compound in branched peptide synthesis?

Pair Fmoc (base-labile) with Alloc (allyloxycarbonyl, Pd⁰-removable) or ivDde (hydrazine-labile) for side-chain protection. Example:

  • Branching : Use this compound with Alloc-protected ε-amine for subsequent on-resin modifications.
  • Selective deprotection : Remove Alloc with Pd(PPh₃)₄ and phenylsilane in anhydrous THF, preserving Fmoc groups .

Q. What are common side reactions during Fmoc deprotection of this compound, and how are they addressed?

  • β-Elimination : Prolonged piperidine exposure can cleave the β-carbon-Fmoc bond. Mitigate with shorter deprotection times (2 × 5 min) or alternative bases (DBU in DMF).
  • Aggregation : Precipitated intermediates hinder coupling. Add 0.4 M sucrose or 5% N-methylpyrrolidone to maintain solubility.
  • Racemization : Minimize by coupling at 0–4°C with low-dielectric solvents (DCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.